[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate
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Overview
Description
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features and potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality material. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves its interaction with α1a-adrenceptors. By binding to these receptors, the compound can inhibit their activity, leading to relaxation of smooth muscle tissue in the prostate and bladder. This action helps alleviate symptoms of BPH and improves urinary flow .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another α1-adrenceptor antagonist used for the treatment of BPH.
Urapidil: A compound with similar α1-adrenceptor antagonistic properties.
Uniqueness
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate stands out due to its unique tricyclic structure and specific binding affinity for α1a-adrenceptors. This specificity may result in fewer side effects and improved therapeutic efficacy compared to other similar compounds .
Properties
Molecular Formula |
C28H37N3O5 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate |
InChI |
InChI=1S/C28H37N3O5/c1-18-16-28(36-20(3)32)17-19(2)23(18)24-25(28)27(34)31(26(24)33)11-7-10-29-12-14-30(15-13-29)21-8-5-6-9-22(21)35-4/h5-6,8-9,16,19,23-25H,7,10-15,17H2,1-4H3 |
InChI Key |
SZYCTBFARGECPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCN4CCN(CC4)C5=CC=CC=C5OC)C)OC(=O)C |
Origin of Product |
United States |
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